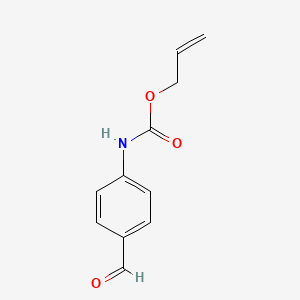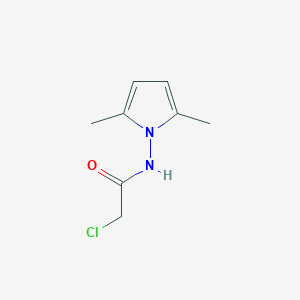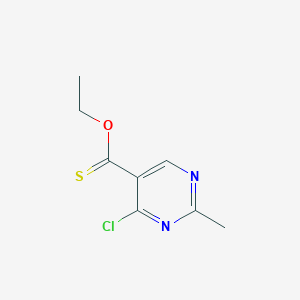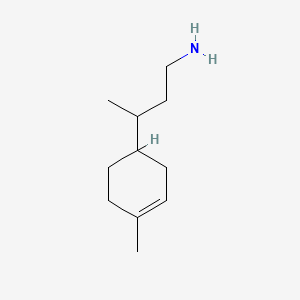
Diethylamine hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylamine hydrate is a compound formed by the combination of diethylamine and water. Diethylamine is an organic compound with the formula (CH₃CH₂)₂NH. It is a secondary amine and is a colorless liquid with a strong ammonia-like odor. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethylamine hydrate can be synthesized through the reaction of diethylamine with water. The reaction typically involves mixing diethylamine with water in a controlled environment to form the hydrate. The molar ratio of diethylamine to water can vary, but common ratios include 1:17, 1:20, 1:30, 1:40, and 1:50 .
Industrial Production Methods
In industrial settings, diethylamine is produced through the alumina-catalyzed reaction of ethanol and ammonia. This process yields diethylamine along with ethylamine and triethylamine . The diethylamine is then mixed with water to form this compound.
Análisis De Reacciones Químicas
Types of Reactions
Diethylamine hydrate undergoes various chemical reactions, including:
Oxidation: Diethylamine can be oxidized to form diethylamine oxide.
Reduction: Diethylamine can be reduced to form ethylamine.
Common Reagents and Conditions
Common reagents used in reactions with this compound include formaldehyde, ethylene oxide, and various acids and bases. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products
The major products formed from reactions involving this compound include diethylamine oxide, ethylamine, and various substituted amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diethylamine hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amines and amides.
Biology: this compound is used in the synthesis of various biologically active compounds.
Medicine: It is used in the production of pharmaceuticals, including certain anesthetics and analgesics.
Mecanismo De Acción
The mechanism of action of diethylamine hydrate involves its ability to act as a nucleophile in chemical reactions. It can donate a pair of electrons to form bonds with electrophiles, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to diethylamine hydrate include:
Ethylamine: A primary amine with the formula CH₃CH₂NH₂.
Dimethylamine: A secondary amine with the formula (CH₃)₂NH.
Trimethylamine: A tertiary amine with the formula (CH₃)₃N.
Isopropylamine: A primary amine with the formula (CH₃)₂CHNH₂.
Uniqueness
This compound is unique due to its ability to form stable hydrates with water, which can be used in various chemical and industrial applications. Its strong nucleophilic properties make it a valuable reagent in organic synthesis, and its ability to form stable hydrates sets it apart from other similar compounds.
Propiedades
Número CAS |
15890-29-6 |
|---|---|
Fórmula molecular |
C4H13NO |
Peso molecular |
91.15 g/mol |
Nombre IUPAC |
N-ethylethanamine;hydrate |
InChI |
InChI=1S/C4H11N.H2O/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H2 |
Clave InChI |
ZEKHQGJLMVUSKE-UHFFFAOYSA-N |
SMILES canónico |
CCNCC.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[2.5]octane-1-carboxamide](/img/structure/B8351209.png)
![6-benzyloxy-8-(2,2-dihydroxyacetyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B8351219.png)
![N-benzyl-3-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzamide](/img/structure/B8351224.png)

![N-[(1-Methyl-4-piperidyl)methyl] indole-3-carboxamide](/img/structure/B8351236.png)


![3-[(Dimethylamino)methyl]-5-fluorophenol](/img/structure/B8351249.png)


![[6-(4-Fluoro-3-methylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl]{4-[3-(trifluoromethyl)phenyl]piperazino}methanone](/img/structure/B8351277.png)



